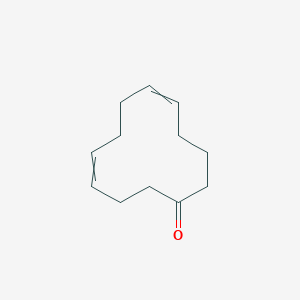

4,8-Cyclododecadien-1-one

Numéro de catalogue B8585645

Poids moléculaire: 178.27 g/mol

Clé InChI: AZSAUMXEXMBZBS-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US09174192B2

Procedure details

The homogenizing plate serves to back up the reaction mixture before entry into the tube bundle, in order, for example, to achieve a defined pressure drop of 100-200 mbar, for example in the reaction of 1,5,9-cyclododecatriene with dinitrogen monoxide to give cyclododeca-4,8-dienone. This example relates to a specific embodiment; in principle, it is possible to provide pressure drops of 0.01 bar to 10 bar, provided that, in principle, the pressure drop is defined essentially by the homogenizing plate and, by virtue of the pressure drop, homogeneous through-flow (with regard to the throughput) over the cross section of the tube bundle (especially at the feed end) results from the operating parameters and the flow properties of the homogenizing plate. The pressure drop is determined to a crucial degree by the operating parameter range (pressure, temperature, flow rate), which in turn depends significantly on the conversion reaction to be performed. The invention shall not be restricted to the reaction of 1,5,9-cyclododecatriene with dinitrogen monoxide; instead, the invention is suitable for performing a multitude of various conversions and reactions. Preferably, each of the holes of the homogenizing plate is arranged opposite exactly one inlet of a corresponding tube of the tube bundle. Instead of or in combination with the homogenizing plate, homogenization, which is provided by controlled backup of the reaction mixture in the feed hood before entry into the tube bundle, can also be accomplished by providing internals at the feed end of the tube bundle, or else restrictors which narrow the tube inlet in a controlled manner. Such restrictor elements can be secured, for example, by means of screw connections on or in the particular tube inlet; the restrictors provided here may, for example, be screw heads. In this case, each screw head partly covers exactly one tube inlet of a tube. The screw head can be provided with holes, for example when the screw head completely covers the tube inlet. In addition, differences in the form of the screw head or of the restrictor compared to the form of the internal cross section of the tube can reduce the tube inlet at the feed end in a defined manner.

Name

1,5,9-cyclododecatriene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[CH2:12][CH2:11][CH:10]=[CH:9][CH2:8][CH2:7][CH:6]=[CH:5][CH2:4][CH2:3][CH:2]=1.N#[N+][O-:15]>>[C:1]1(=[O:15])[CH2:12][CH2:11][CH2:10][CH:9]=[CH:8][CH2:7][CH2:6][CH:5]=[CH:4][CH2:3][CH2:2]1

|

Inputs

Step One

|

Name

|

1,5,9-cyclododecatriene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CCCC=CCCC=CCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#[N+][O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCC=CCCC=CCCC1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |